

Application Notes and Protocols: In Vitro Antiviral Assay for Tenofovir Disoproxil

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir disoproxil fumarate (TDF) is a cornerstone of antiretroviral therapy, widely utilized in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2][3] As a prodrug of tenofovir, TDF is an acyclic nucleotide analog reverse transcriptase inhibitor (NtRTI).[4][5] Its efficacy lies in its ability to be intracellularly converted to tenofovir diphosphate (TFV-DP), which then competes with the natural deoxyadenosine 5'-triphosphate for incorporation into newly forming viral DNA.[6][7] Once incorporated, TFV-DP acts as a chain terminator, halting viral replication.[4][7] This document provides detailed protocols for assessing the in vitro antiviral activity and cytotoxicity of **tenofovir disoproxil**.

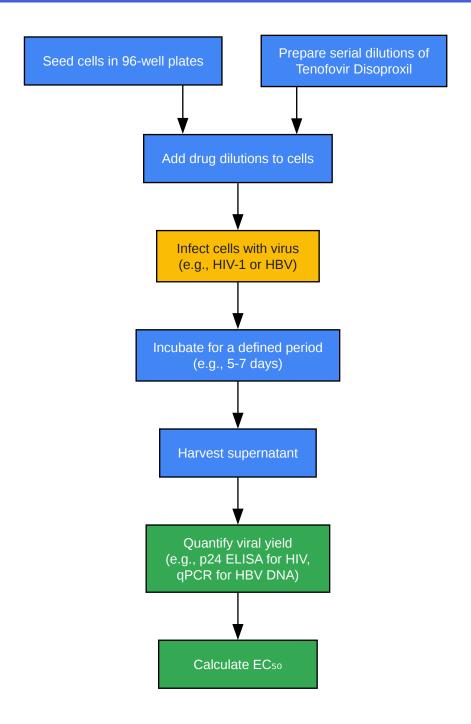
Mechanism of Action

Tenofovir disoproxil is readily absorbed and converted to its active form, tenofovir, which is then phosphorylated by cellular enzymes to tenofovir diphosphate (TFV-DP).[5][8] TFV-DP competitively inhibits the viral reverse transcriptase (for HIV) or polymerase (for HBV), and its incorporation into the growing viral DNA chain leads to termination of elongation.[5][6]

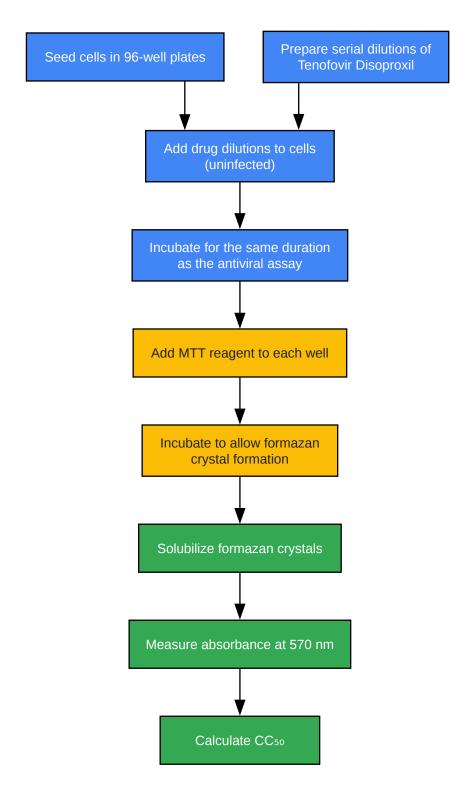












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